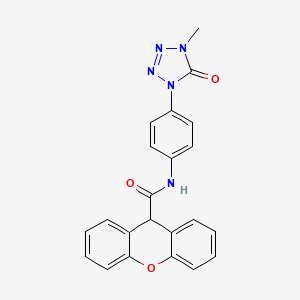

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide

Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a tetrazole ring fused with a xanthene-carboxamide scaffold. The tetrazole moiety (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) is a five-membered aromatic ring containing four nitrogen atoms, known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry . This compound’s synthesis likely involves cyclization reactions using sodium azide (common for tetrazole formation) and coupling strategies to attach the xanthene-carboxamide group .

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O3/c1-26-22(29)27(25-24-26)15-12-10-14(11-13-15)23-21(28)20-16-6-2-4-8-18(16)30-19-9-5-3-7-17(19)20/h2-13,20H,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJACGRHPPGEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in pharmacology.

Structural Characteristics

The compound is characterized by a xanthene core linked to a benzamide moiety and a tetrazole ring . The presence of the tetrazole group is particularly significant, as tetrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The molecular formula for this compound is , reflecting its complex structure which includes carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Tetrazole Ring: This is achieved through the reaction of appropriate azides with nitriles or other suitable precursors.

- Coupling with Xanthene Derivatives: The tetrazole derivative is then coupled with xanthene derivatives under specific conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that it may act on:

- G Protein-Coupled Receptors (GPCRs): Similar compounds have shown affinity for GPCRs, which play crucial roles in cell signaling and are common drug targets .

- Enzymatic Pathways: The compound may inhibit or modulate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that xanthene derivatives can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of xanthene derivatives, one compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of the xanthene core in enhancing cellular uptake and inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing various xanthene derivatives for their antimicrobial activity against Staphylococcus aureus. Results indicated that certain derivatives exhibited potent inhibitory effects against bacterial growth, suggesting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues:

Key Comparative Insights

Tetrazole vs. However, 1,3,4-oxadiazoles are better known for broad-spectrum antimicrobial activity . Tetrazoles are metabolically stable, whereas oxadiazoles may undergo faster enzymatic degradation .

Xanthene vs. Carbazole :

- Xanthene’s planar structure may improve DNA intercalation or protein binding compared to carbazole’s bent geometry. Carbazole derivatives, however, are well-documented for anticancer activity due to their ability to intercalate DNA and inhibit topoisomerases .

Pharmacokinetic Properties: The xanthene-carboxamide group in the target compound likely increases lipophilicity, enhancing blood-brain barrier penetration compared to sulfonohydrazides or coumarin hybrids . Carbazole sulfonohydrazides exhibit higher solubility due to polar sulfonamide groups, favoring systemic distribution .

Synthetic Complexity :

- The target compound’s synthesis is more challenging due to the need for sequential cyclization (tetrazole) and coupling (xanthene). In contrast, 1,3,4-oxadiazoles are simpler to prepare via one-step condensations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.